

Technical Support Center: Tifluadom and CCK Receptor Off-Target Effects

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Compound of Interest

Compound Name: Tifluadom

Cat. No.: B1683160

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tifluadom**. The focus is on identifying and controlling for its off-target effects on cholecystokinin (CCK) receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Tifluadom**?

Tifluadom is primarily known as a potent and selective kappa-opioid receptor agonist.^{[1][2]} Its activity at this receptor is responsible for its analgesic and other central nervous system effects.^{[1][3]}

Q2: What are the known off-target effects of **Tifluadom**?

Tifluadom has been shown to act as a competitive antagonist at peripheral cholecystokinin (CCK) receptors, specifically the CCK-A (also known as CCK1) subtype.^{[4][5]} This antagonistic activity is stereoselective and has been observed in pancreatic membranes and the guinea pig gallbladder.^[4]

Q3: Why is it important to control for **Tifluadom**'s effects on CCK receptors?

CCK receptors are involved in various physiological processes, including gastrointestinal motility, pancreatic secretion, satiety, and anxiety.^{[6][7][8]} When studying the effects of

Tifluadom, it is crucial to differentiate between outcomes mediated by kappa-opioid receptor agonism and those resulting from CCK-A receptor antagonism to ensure accurate interpretation of experimental results.[4]

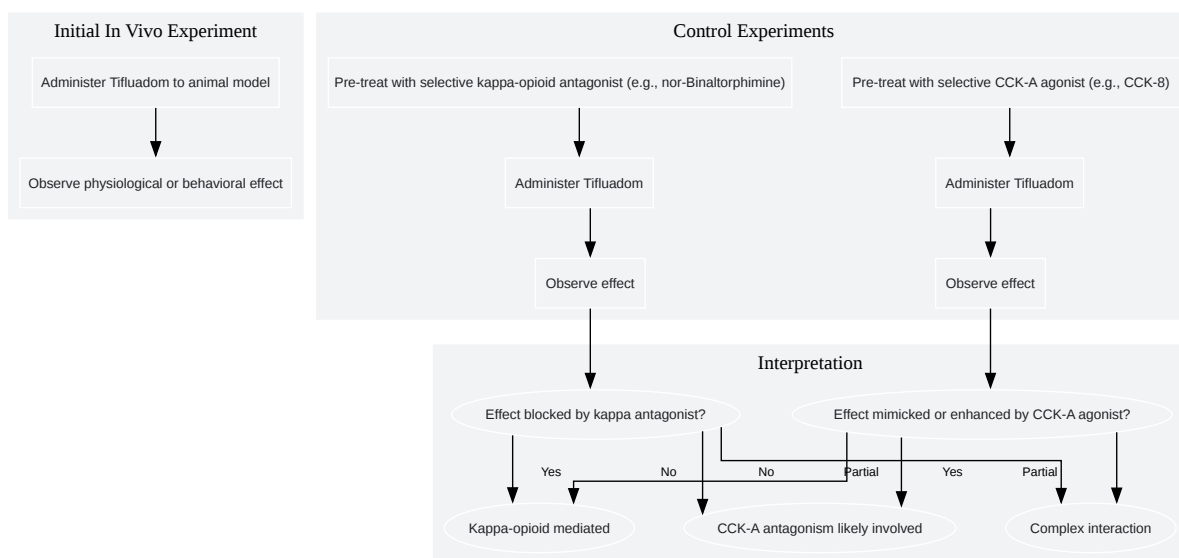
Q4: Which CCK receptor subtype does **Tifluadom** primarily interact with?

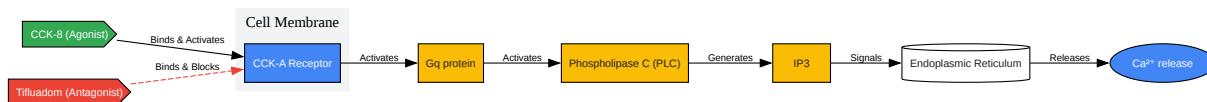
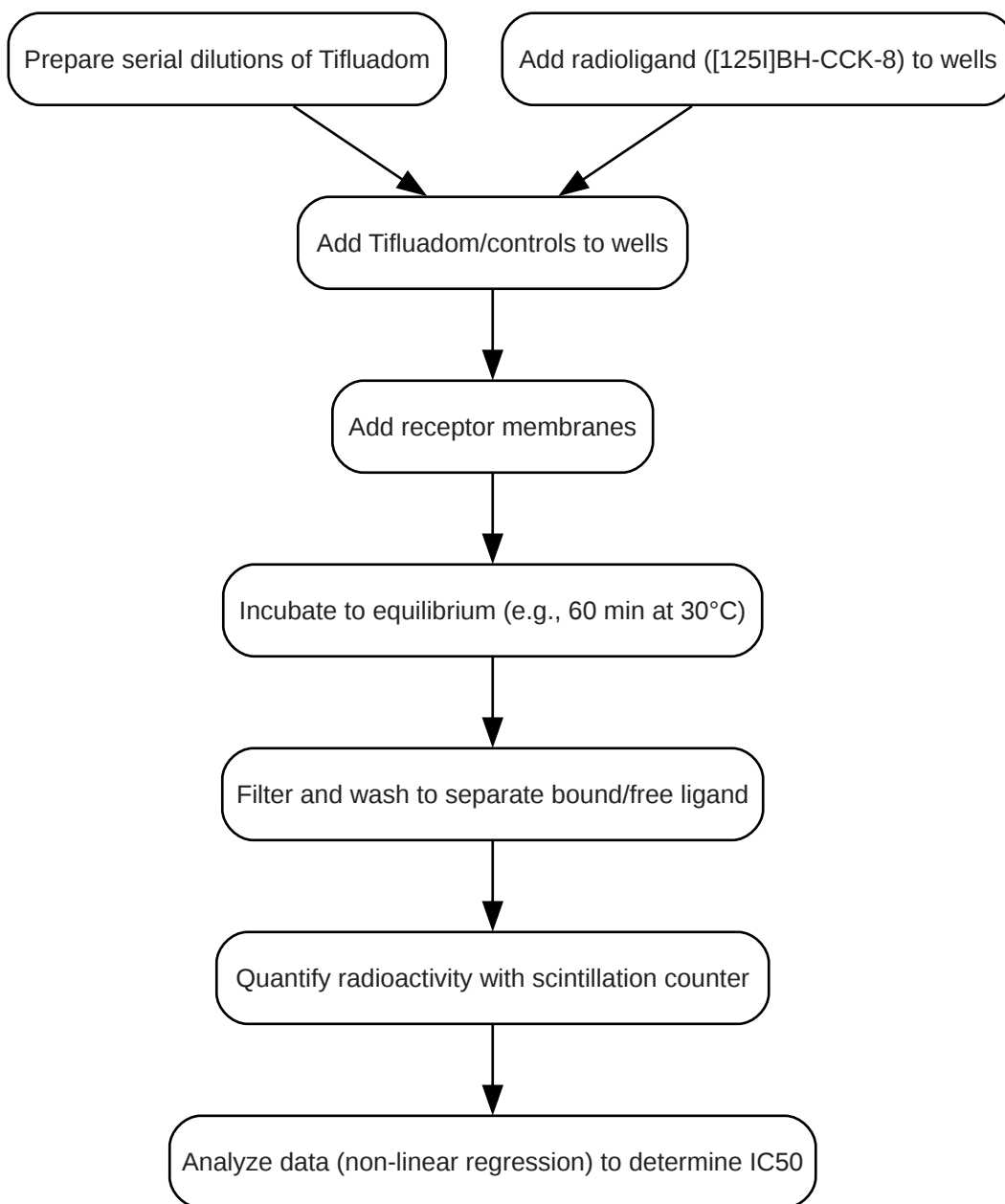
Tifluadom shows selectivity for the CCK-A (CCK1) receptor subtype, which is predominantly found in peripheral tissues like the pancreas and gallbladder.[4][7] It has been reported to not displace 125I-CCK binding in brain tissue, where CCK-B (CCK2) receptors are more prevalent.[4][7]

Troubleshooting Guides

Issue 1: Ambiguous results in vivo that could be attributed to either kappa-opioid agonism or CCK antagonism.

Experimental Workflow for Disambiguation:





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